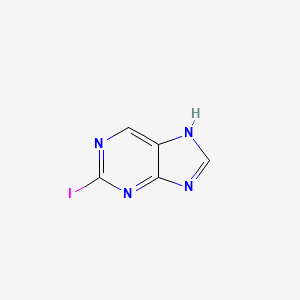

2-iodo-7H-purine

Description

2-Iodo-7H-purine (IUPAC: 6-iodo-7H-purin-2-amine) is a halogenated purine derivative with molecular formula C₅H₄IN₅ (MW: 293.02 g/mol). It features an iodine atom at the C6 position and an amine group at C2, while the purine core adopts the 7H tautomeric form.

Properties

IUPAC Name |

2-iodo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSCCFXPCOMUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)I)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364847 | |

| Record name | 2-iodo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-16-7 | |

| Record name | 2-Iodo-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28128-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-7H-purine typically involves the iodination of purine derivatives. One common method is the direct iodination of purine using iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a purine derivative with a suitable leaving group (eg, bromine or chlorine) is reacted with an aryl or alkyl iodide in the presence of a palladium catalyst and a base

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-7H-purine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The purine ring can be oxidized or reduced under specific conditions, leading to the formation of different purine derivatives.

Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide salts are commonly used in the presence of a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) and a base (e.g., potassium carbonate).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of purine N-oxides or other oxidized derivatives.

Coupling Products: Cross-coupling reactions yield aryl or alkyl-substituted purine derivatives.

Scientific Research Applications

2-Iodo-7H-purine has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and as a precursor in various organic reactions.

Biology: It is used in the study of nucleic acid interactions and as a probe to investigate the binding of purine analogs to biological targets.

Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-iodo-7H-purine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The iodine atom can influence the compound’s binding affinity and specificity to molecular targets, such as enzymes or receptors. The exact pathways and molecular targets involved vary depending on the context of its use.

Comparison with Similar Compounds

Key Observations

Substituent Effects: Halogen Size: The iodine atom in 2-iodo-7H-purine introduces significant steric bulk and polarizability compared to smaller halogens like chlorine. This enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but may reduce solubility .

Substitution Position :

- N7-substituted purines (e.g., this compound, 2,6-dichloro-7-isopropyl-7H-purine) are less common than N9 analogs due to synthetic challenges. For example, alkylation at N7 often yields lower quantities (e.g., 10% for cyclohexylmethyl-substituted purine in ) compared to N9 derivatives .

Synthetic Accessibility :

- Isomer separation (e.g., N7 vs. N9) via chromatography is critical but inefficient, as seen in , where N7-substituted purine was isolated in only 10% yield.

- Halogenation at C6 (as in this compound) is strategically advantageous for further functionalization, whereas dichloro-substituted analogs (e.g., 2,6-dichloro-7-isopropyl-7H-purine) require multi-step synthesis .

Physical Properties: The predicted density of 2-chloro-6-iodo-7-methyl-7H-purine (2.39 g/cm³) suggests that iodine significantly increases molecular weight and packing efficiency compared to non-halogenated purines .

Biological Activity

2-Iodo-7H-purine is a significant compound in medicinal chemistry and biological research, primarily due to its role as a purine analog. This article explores its biological activity, including its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a halogenated derivative of purine, characterized by the presence of an iodine atom at the second position. This structural modification influences its biological properties and interactions with various molecular targets, including enzymes and receptors involved in critical cellular processes.

Biological Applications

1. Enzyme Inhibition

- Kinase Inhibition : Research indicates that this compound can inhibit specific kinases involved in cancer signaling pathways. For example, it has shown potential in inhibiting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are crucial in tumor growth and proliferation .

- Purine Metabolism : The compound is utilized in studying purine metabolism pathways, particularly in enzymatic assays to trace the purine salvage pathway. Alterations in its concentration can affect uric acid levels, providing insights into conditions like gout and hyperuricemia .

2. Molecular Biology

- DNA Synthesis and Repair : this compound serves as an analog for adenosine and guanosine, allowing researchers to track DNA replication processes. Its incorporation into DNA strands can be monitored using radiolabeling techniques or fluorescence microscopy .

3. Antiviral Activity

- Antisense Oligonucleotides : The compound has been incorporated into oligodeoxynucleotides (ODNs) targeting specific mRNA sequences. Modifications with this compound have demonstrated increased binding affinity and stability against complementary RNA, enhancing their potential as antiviral agents .

The biological activity of this compound is attributed to several mechanisms:

- Competitive Inhibition : As a purine analog, it competes with natural substrates for binding to enzymes involved in nucleotide metabolism.

- Incorporation into Nucleic Acids : Its structural similarity to natural nucleotides allows for its incorporation into DNA and RNA, potentially disrupting normal cellular functions.

Case Studies

- Inhibition of Kinases :

- A study demonstrated that this compound derivatives exhibited selective inhibition against certain kinases, leading to reduced cell proliferation in cancer cell lines .

- Antisense Activity :

Experimental Results

The following table summarizes key findings from various studies on the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.